molecular formula C11H14Cl2N2O B11953575 N-(sec-butyl)-N'-(3,4-dichlorophenyl)urea

N-(sec-butyl)-N'-(3,4-dichlorophenyl)urea

Cat. No.: B11953575
M. Wt: 261.14 g/mol
InChI Key: JVWXVCRPLMKZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-N'-(3,4-dichlorophenyl)urea is a chemical compound of significant interest in agricultural and environmental research, particularly within the class of phenylurea herbicides . Researchers utilize this compound and its structural analogs to investigate metabolic pathways and environmental degradation products of commercial herbicides like Diuron (DCMU) . Its core research value lies in its mechanism of action; similar to Diuron, it is a specific and sensitive inhibitor of photosynthesis, functioning by binding to the QB plastoquinone-binding site on the D1 protein of photosystem II . This binding action effectively blocks linear electron transport, making it an invaluable tool for studying energy flow, photosynthetic efficiency, and stress responses in plants and algae in controlled laboratory settings . As a research standard, it aids in the identification and quantification of herbicide metabolites in environmental samples, providing crucial data for ecotoxicological risk assessments . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.14 g/mol

IUPAC Name

1-butan-2-yl-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C11H14Cl2N2O/c1-3-7(2)14-11(16)15-8-4-5-9(12)10(13)6-8/h4-7H,3H2,1-2H3,(H2,14,15,16)

InChI Key

JVWXVCRPLMKZFQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N Sec Butyl N 3,4 Dichlorophenyl Urea

Established Synthetic Routes to Substituted Urea (B33335) Derivatives

The synthesis of substituted ureas is a mature field, with several reliable methods at the disposal of chemists. The most prevalent of these are isocyanate-amine coupling reactions and approaches involving carbamate (B1207046) intermediates.

The most common and direct method for preparing N,N'-disubstituted ureas is the reaction between an isocyanate and an amine. rsc.org This reaction is typically straightforward and high-yielding. The isocyanate, containing an electrophilic carbon atom, readily reacts with the nucleophilic amine.

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage.

A significant challenge in this method can be the handling of isocyanates, which are often toxic. beilstein-journals.org To circumvent this, isocyanates are frequently generated in situ from less hazardous precursors. thieme-connect.com Common methods for in situ isocyanate generation include the Curtius, Hofmann, or Lossen rearrangements from acyl azides, primary amides, or hydroxamic acids, respectively. thieme-connect.com For instance, the Hofmann rearrangement of a primary amide using an oxidizing agent like phenyliodine diacetate (PIDA) can produce an isocyanate that is then trapped by an amine to yield a urea. thieme-connect.com

The reaction conditions for isocyanate-amine coupling are often mild, proceeding at room temperature. The choice of solvent can influence the reaction rate and yield.

An alternative to the direct use of isocyanates involves the use of carbamate intermediates. This multi-step approach offers a safer route by avoiding the isolation of potentially hazardous isocyanates. In this method, an amine is first reacted with a carbonyl source to form a carbamate. This carbamate then reacts with another amine to produce the desired urea.

Common carbonylating agents include phosgene (B1210022) substitutes like triphosgene, 1,1'-carbonyldiimidazole (B1668759) (CDI), or chloroformates. rsc.orgorganic-chemistry.org The use of diphenyl carbonate is also a cost-effective and greener alternative. researchgate.net For example, N-alkyl-O-phenyl carbamates can be synthesized from the reaction of aliphatic amines with diphenyl carbonate and subsequently converted to unsymmetrical ureas. researchgate.net

Indium triflate has been reported as a catalyst for the synthesis of primary carbamates from alcohols and urea, which can then be used to produce N-substituted ureas via carbamoylation of amines. organic-chemistry.org

Targeted Synthesis of N-(sec-butyl)-N'-(3,4-dichlorophenyl)urea and Related Analogues

The targeted synthesis of this compound would most logically proceed via the isocyanate-amine coupling reaction. The key precursors for this synthesis are 3,4-dichlorophenyl isocyanate and sec-butylamine (B1681703).

The reaction would involve the nucleophilic addition of the primary amine, sec-butylamine, to the isocyanate group of 3,4-dichlorophenyl isocyanate.

Proposed Synthesis:

Reactant 1: 3,4-Dichlorophenyl isocyanate

Reactant 2: sec-Butylamine

Product: this compound

This reaction is expected to be efficient, based on the general principles of urea synthesis.

Several related dichlorophenyl urea analogues have been synthesized and studied, which provides a strong basis for the feasibility of this proposed route. Examples of such analogues include:

N,N′-bis-(3,4-dichlorophenyl)urea lookchem.com

N-methyl-N'-(3,4-dichlorophenyl)-urea prepchem.com

(3,4-dichlorophenyl)urea nih.gov

The synthesis of these related compounds often follows similar isocyanate-based methodologies.

Green Chemistry Principles in Urea Synthesis

In recent years, there has been a significant push to develop more environmentally benign methods for chemical synthesis, and urea production is no exception. The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Key areas of development in green urea synthesis include:

Use of Safer Reagents: A primary focus is the replacement of highly toxic phosgene with safer carbonyl sources like carbon dioxide (CO2), dimethyl carbonate, or even urea itself as a carbonylating agent. rsc.orgrsc.org

Water as a Solvent: Performing reactions in water instead of volatile organic compounds (VOCs) is a cornerstone of green chemistry. organic-chemistry.org A catalyst-free synthesis of N-substituted ureas in water has been developed, offering high yields and simple product isolation. rsc.orgrsc.org

Catalytic Processes: The use of catalysts can enable reactions to proceed under milder conditions with higher atom economy. acs.org

Renewable Feedstocks: Research is underway to produce "green urea" from green ammonia (B1221849), which is synthesized using renewable energy sources, and captured carbon dioxide. rsc.orgureaknowhow.comkapsom.com This approach aims to decarbonize the agricultural sector. kapsom.com An electrochemical method that directly converts nitrogen gas and CO2 into urea at ambient temperature and pressure has also been explored. acs.org

Green Chemistry PrincipleApplication in Urea SynthesisReference
Prevention of WasteDeveloping atom-economical reactions that maximize the incorporation of starting materials into the final product. acs.org
Use of Safer SolventsEmploying water as a solvent to replace hazardous organic solvents. organic-chemistry.orgrsc.org
Energy EfficiencyUtilizing catalytic processes to lower reaction temperatures and pressures, and exploring electrochemical synthesis at ambient conditions. acs.orgacs.org
Use of Renewable FeedstocksSynthesizing urea from green ammonia (produced via renewable energy) and captured CO2. rsc.orgureaknowhow.comspringernature.com

Catalytic Systems and Reaction Condition Optimization in Urea Formation

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the context of urea formation, various catalytic systems have been investigated to overcome the limitations of traditional methods.

Ruthenium Catalysts: Ruthenium pincer complexes have been successfully employed for the direct synthesis of ureas from methanol (B129727) and amines. acs.org This method is highly atom-economical, with hydrogen gas as the only byproduct. acs.org

Manganese Catalysts: Pincer complexes of the earth-abundant metal manganese have been used to catalyze the dehydrogenative coupling of amines and methanol to produce symmetrical ureas and polyureas. acs.org

Copper Catalysts: A tetraammineaquacopper(II) sulfate (B86663) complex has been shown to catalyze the formation of urea from ammonium (B1175870) carbamate, an intermediate in the industrial urea process. acs.org

Palladium Catalysts: A palladium/carbon-catalyzed carbonylation of azides in the presence of amines provides a route to unsymmetrical ureas. organic-chemistry.org

Indium Catalysts: Indium triflate has been utilized as a catalyst for synthesizing carbamates from alcohols and urea, which are precursors to N-substituted ureas. organic-chemistry.org

Optimization of reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and energy consumption. Key parameters that are often optimized include:

Catalyst Loading: Finding the minimum amount of catalyst required for efficient conversion.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. rsc.org

Temperature: While many urea syntheses can be performed at room temperature, some catalytic cycles require elevated temperatures.

Reactant Stoichiometry: Adjusting the ratio of reactants can drive the reaction to completion and simplify purification.

Catalyst SystemReactantsKey AdvantagesReference
Ruthenium Pincer ComplexMethanol and AminesHigh atom economy, no additives required. acs.org
Manganese Pincer ComplexMethanol and AminesUses an earth-abundant metal, produces H2 as a byproduct. acs.org
[Cu(NH3)4(OH2)]SO4Ammonium CarbamateCatalyzes the conversion of a key industrial intermediate. acs.org
Palladium/CarbonAzides and AminesForms unsymmetrical ureas with N2 as the only byproduct. organic-chemistry.org
Indium TriflateAlcohols, Urea, and AminesFacilitates the use of urea as a carbonyl source. organic-chemistry.org

Molecular Mechanisms of Action in Non Human Biological Systems

Biochemical Interactions at the Cellular and Subcellular Levels

Phenylurea herbicides, including N-(sec-butyl)-N'-(3,4-dichlorophenyl)urea, are potent inhibitors of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. nih.govnih.gov Their primary site of action is the D1 protein within the PSII reaction center. These herbicides act as non-reducing analogs of plastoquinone (B1678516) (PQ), the native mobile electron carrier. They compete with plastoquinone for its binding site (the QB-binding niche) on the D1 protein, thereby blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This disruption of the electron transport chain effectively halts the linear flow of electrons, which in turn inhibits the production of ATP and NADPH, the energy currency and reducing power essential for carbon fixation and plant growth. The blockage of electron flow leads to a buildup of highly reactive oxygen species, causing oxidative stress and subsequent cellular damage, ultimately leading to plant death. researchgate.net

The efficiency of this inhibition is influenced by the chemical structure of the phenylurea compound, particularly the substitutions on the phenyl ring. The presence of a 3,4-disubstitution on the phenyl ring, as seen in this compound, is known to enhance the inhibitory activity on PSII electron transfer.

While the primary target of phenylurea herbicides is PSII in plants, their effects on non-target organisms, such as fish, amphibians, and aquatic invertebrates, are also of significant concern. nih.govresearchgate.net The molecular mechanisms in these organisms are not as clearly defined as in plants but are an active area of research.

Studies on related phenylureas like linuron (B1675549) and diuron (B1670789) have indicated potential endocrine-disrupting effects, particularly anti-androgenic activity in vertebrates. nih.gov In silico analyses, based on transcriptome studies and chemical structure-function relationships, suggest that phenylureas may also interact with steroid biosynthesis pathways, cholesterol metabolism, and the pregnane (B1235032) X receptor. nih.gov These findings point towards a broader range of molecular targets beyond the photosynthetic apparatus.

Furthermore, the degradation of phenylurea herbicides can produce metabolites that are sometimes more toxic than the parent compound. nih.gov For instance, the degradation of diuron can lead to the formation of N-(3,4-dichlorophenyl)urea (DCPU) and 3,4-dichloroaniline (B118046) (3,4-DCA), which have been shown to exhibit toxicity. nih.gov It is plausible that this compound undergoes similar metabolic transformations, leading to byproducts with their own specific molecular interactions in non-target organisms. However, specific enzymatic inhibition or receptor binding data for this compound in non-target organisms is not extensively documented in publicly available literature.

Comparative Analysis of Mechanistic Pathways with Analogous Urea (B33335) Derivatives (e.g., Diuron)

The molecular mechanism of this compound is best understood through comparison with its close and more extensively studied analog, Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea]. Both compounds share the same 3,4-dichlorophenyl moiety, which is a key structural feature for their herbicidal activity.

The primary mode of action for both this compound and Diuron is the inhibition of photosynthesis by binding to the D1 protein of PSII. researchgate.net This binding blocks the electron transport chain, leading to the inhibition of CO2 fixation and the generation of phytotoxic reactive oxygen species.

The metabolic pathways are also likely to be similar, involving N-dealkylation and hydrolysis of the urea bridge. The degradation of Diuron is known to produce metabolites like DCPU and DCPMU. nih.gov It is highly probable that this compound follows a similar degradation pathway, yielding corresponding dealkylated and hydrolyzed products.

FeatureThis compoundDiuron
Primary Mechanism Inhibition of Photosystem IIInhibition of Photosystem II
Binding Site D1 protein of PSIID1 protein of PSII
Shared Moiety 3,4-dichlorophenyl3,4-dichlorophenyl
N-substituent sec-butyldimethyl
Likely Metabolites Dealkylated and hydrolyzed productsDCPU, DCPMU

Molecular Modeling and Simulation of Compound-Target Interactions

Molecular modeling and simulation techniques are valuable tools for understanding the interaction between herbicides and their target proteins at an atomic level. For phenylurea herbicides, these methods have been employed to investigate their binding to the D1 protein of Photosystem II.

Virtual docking studies with other phenylureas, such as isoproturon, have been used to predict the binding orientation within the QB-binding pocket of the D1 protein. These studies help to identify the key amino acid residues involved in the interaction. For instance, the native plastoquinone is thought to interact with histidine-215 and serine-264 of the D1 protein, and herbicides compete for this binding site.

Environmental Dynamics and Transformation Processes of N Sec Butyl N 3,4 Dichlorophenyl Urea

Persistence and Environmental Half-Life in Abiotic Matrices

Abiotic degradation processes, including hydrolysis and phototransformation, are key factors in the environmental persistence of phenylurea herbicides.

Specific hydrolytic stability studies for N-(sec-butyl)-N'-(3,4-dichlorophenyl)urea are not readily found. However, the phenylurea herbicide class is generally stable to chemical degradation and hydrolysis in aqueous solutions under typical environmental conditions (pH 4-10). oup.comresearchgate.net This suggests that abiotic hydrolysis is often a slow process and may not be the primary degradation pathway in most agricultural soils and surface waters. oup.com

Research on other phenylurea herbicides confirms this general stability. A study on fenuron, monuron, diuron (B1670789), and chloroxuron (B157110) found that neutral hydrolysis is a potential route for environmental degradation, but the half-lives are very long. tandfonline.comtandfonline.com At 25°C and a neutral pH of 7, the estimated half-lives were substantial, indicating high persistence against hydrolysis. tandfonline.comtandfonline.com For example, the estimated hydrolytic half-life for diuron at pH 7 and 25°C is 41 years. tandfonline.comtandfonline.com The hydrolysis mechanism is influenced by pH, with reaction rates increasing in acidic or basic conditions, and involves the formation of a phenylisocyanate via an intermediate zwitterion. researchgate.netresearcher.life

Table 1: Estimated Hydrolytic Half-Lives of Selected Phenylurea Herbicides at 25°C and pH 7

CompoundEstimated Half-Life (Years)
Fenuron89
Monuron66
Diuron41
Chloroxuron41
Data sourced from studies on the neutral and alkaline hydrolysis of phenylurea herbicides. tandfonline.comtandfonline.com

While specific phototransformation data for this compound is unavailable, photodegradation is a recognized transformation pathway for phenylurea herbicides exposed to sunlight. oup.comdigitellinc.com These photochemical processes can lead to partial degradation and the formation of intermediate products. oup.com

The phototransformation of phenylureas in surface waters is complex, involving both direct photolysis (absorption of light by the herbicide itself) and indirect photolysis (reactions with photochemically produced reactive species). nih.gov Key reactive species include hydroxyl radicals (•OH), carbonate radicals (CO3•-), and triplet states of chromophoric dissolved organic matter (³CDOM*). nih.gov

For many phenylureas, indirect photoreactions are the main transformation pathways. nih.gov For instance, modeling studies on diuron, isoproturon, and others suggest that reactions with •OH and ³CDOM* are the dominant phototransformation routes under most environmental conditions. nih.gov Direct photolysis is considered negligible for some, like fenuron, but more significant for others, such as chlortoluron and diuron. nih.gov The presence of other substances, like norfloxacin, can act as photosensitizers, accelerating the photodegradation of phenylureas through the formation of singlet oxygen. nih.gov The presence of natural organic matter (NOM) can inhibit this degradation by reacting with radical intermediates. nih.gov

Biotransformation and Microbial Degradation in Environmental Compartments

Microbial degradation is a critical process determining the ultimate fate and persistence of phenylurea herbicides in the environment. oup.comtandfonline.com

The microbial degradation of this compound in soil has not been specifically documented. However, the primary pathway for related phenylureas like Diuron involves enzymatic transformation by soil microorganisms, including bacteria and fungi. nih.govasm.org

A common degradation pathway for N,N-dimethyl substituted phenylureas such as Diuron is successive N-demethylation. nih.gov This process results in the formation of key metabolites. For Diuron, this involves:

N-(3,4-dichlorophenyl)-N-methylurea (DCPMU): The first demethylation product.

N-(3,4-dichlorophenyl)urea (DCPU): The second demethylation product. tandfonline.comherts.ac.uk

3,4-dichloroaniline (B118046) (DCA): Formed by the hydrolysis of the urea (B33335) bridge in DCPU. nih.govnih.gov

These metabolites can be more toxic and mobile than the parent compound. nih.gov Fungi, such as Mortierella sp., and various bacteria have been shown to carry out these degradation steps. nih.gov The rate of degradation can be influenced by the history of herbicide application in the soil; microbial communities in soils with a long history of treatment may show an enhanced ability to degrade certain phenylureas like linuron (B1675549). asm.orgasm.org

Table 2: Major Soil Metabolites from the Degradation of Diuron

Parent CompoundMetaboliteChemical Name
DiuronDCPMUN-(3,4-dichlorophenyl)-N-methylurea
DiuronDCPUN-(3,4-dichlorophenyl)urea
DCPU3,4-DCA3,4-dichloroaniline
Metabolites formed through successive N-demethylation and hydrolysis by soil microorganisms. nih.gov

Information on the specific aquatic biotransformation of this compound is not available. However, phenylurea herbicides are frequently detected in surface and groundwaters, indicating that they can be transported from agricultural fields into aquatic systems. oup.com Microbial metabolism is a key pathway for their transformation in aquatic environments. researchgate.net

Bacterial strains capable of degrading phenylureas have been isolated from contaminated water and soil. For example, Ochrobactrum anthropi has demonstrated the ability to completely remove herbicides like diuron and linuron from aqueous solutions. nih.govnih.gov The degradation often follows similar pathways as in soil, leading to metabolites like 3,4-dichloroaniline (3,4-DCA), which can persist in the water without further degradation by the same strain. nih.gov The potential for biodegradation tends to decrease significantly in subsurface environments like groundwater aquifers, where conditions may be anoxic and microbial activity is different. oup.com Studies have shown little to no mineralization of phenylureas under anaerobic conditions (denitrifying, sulfate-reducing, or methanogenic). oup.com

Environmental Partitioning Behavior and Mobility

The environmental distribution of this compound between soil, water, and air is governed by its physicochemical properties and interactions with environmental matrices.

Phenylurea herbicides generally have moderate to high water solubility and a low tendency to adsorb to soil, which makes them relatively mobile. oup.comnih.gov This mobility contributes to their potential to leach from the soil and contaminate ground and surface water. oup.comnih.gov

The primary factor controlling the adsorption (sorption) of phenylurea herbicides in soil is the organic carbon content. d-nb.infonih.govresearchgate.net Higher organic matter leads to stronger adsorption, which reduces the mobility and bioavailability of the herbicide. Other soil properties like clay content, pH, and the presence of amorphous metal oxides also influence sorption. d-nb.infonih.gov For phenylureas with chlorine atoms on the phenyl ring, like diuron and linuron, the number of chlorine atoms increases the octanol-water partition coefficient (Kow), leading to greater adsorption to soil particles and classifying them as only slightly mobile. nih.gov Given its 3,4-dichloro-phenyl structure, this compound is expected to exhibit moderate adsorption to soil organic matter, but it would still possess a risk of leaching into the water column, particularly in soils with low organic content. nih.govd-nb.info

Table 3: Factors Influencing Phenylurea Herbicide Adsorption in Soil

Soil PropertyInfluence on Adsorption
Organic Carbon ContentHigh positive correlation; primary factor for sorption. d-nb.infonih.gov
Clay/Silt ContentPositive correlation; contributes to sorption. d-nb.infonih.gov
Cation Exchange Capacity (CEC)Positively correlated with sorption. d-nb.infonih.gov
Soil pHCan influence sorption, with varying effects depending on the specific herbicide and soil mineralogy. d-nb.info
Amorphous Fe & Mn OxidesCan contribute to the adsorption process. d-nb.infonih.gov
Based on studies of various phenylurea herbicides in tropical and temperate soils. d-nb.infonih.gov

Characterization of Environmental Transformation Products and Their Fate

The environmental transformation of this compound, a substituted phenylurea compound, is primarily governed by microbial degradation processes in soil and water. nih.govfrontiersin.org While specific research on this particular molecule is limited, the fate of phenylurea herbicides as a class has been extensively studied, providing a strong basis for predicting its transformation pathways. The principal degradation route for phenylurea herbicides involves the enzymatic action of microorganisms, leading to the formation of several key transformation products. nih.govacs.orgoup.com

The initial and most significant transformation step is the N-dealkylation of the urea side chain. For this compound, this would involve the removal of the sec-butyl group. This process is catalyzed by amidohydrolase or amidase enzymes produced by a variety of soil microorganisms. frontiersin.orgacs.org This initial hydrolysis leads to the formation of N-(3,4-dichlorophenyl)urea (DCPU).

Following the initial dealkylation, the resulting N-(3,4-dichlorophenyl)urea can undergo further degradation. The urea bridge is hydrolyzed, cleaving the molecule to produce the persistent and more mobile metabolite, 3,4-dichloroaniline (3,4-DCA). frontiersin.org This aniline (B41778) derivative is a common metabolite for many phenylurea herbicides that share the 3,4-dichlorophenyl moiety. frontiersin.org

The ultimate fate of 3,4-dichloroaniline involves further microbial degradation, which can proceed through different pathways, including hydroxylation and dehalogenation, eventually leading to ring cleavage. frontiersin.org However, 3,4-DCA can be more persistent in the environment than the parent compound and its intermediate metabolites.

Photochemical degradation, or photolysis, can also contribute to the transformation of phenylurea herbicides, especially when they are present on the soil surface or in clear surface waters. oup.com However, for most phenylurea herbicides, microbial degradation is considered the primary dissipation mechanism in soil.

The following table summarizes the key expected environmental transformation products of this compound based on the established degradation pathways of analogous phenylurea herbicides.

Table 1: Predicted Environmental Transformation Products of this compound and Their Characterization

Parent Compound Transformation Product Chemical Name Formation Pathway Typical Characterization Methods Environmental Fate Summary
This compoundDCPUN-(3,4-dichlorophenyl)ureaN-dealkylation (Microbial Hydrolysis)High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS)Intermediate metabolite; further degradation to 3,4-DCA.
N-(3,4-dichlorophenyl)urea3,4-DCA3,4-dichloroanilineHydrolysis of the urea bridge (Microbial)Gas Chromatography (GC), HPLC, MSMore persistent and mobile than the parent compound; subject to further microbial degradation.

Structure Activity Relationship Sar and Molecular Design

Influence of N-Substituents on Biological Activity

The nature of the substituents on the nitrogen atoms of the urea (B33335) bridge is a key determinant of the biological activity of phenylurea herbicides. The sec-butyl group in N-(sec-butyl)-N'-(3,4-dichlorophenyl)urea represents a specific choice among a vast array of possible aliphatic and aromatic moieties, each imparting distinct properties to the molecule.

Systematic modifications of the N-alkyl substituent have demonstrated that both the size and branching of the alkyl group significantly impact herbicidal potency. Generally, for N-alkyl-N'-(3,4-dichlorophenyl)ureas, activity increases with the size of the alkyl group up to a certain point, beyond which it may decrease due to steric hindrance or reduced binding affinity. The sec-butyl group, with its branched structure, often provides a favorable balance of lipophilicity and steric bulk for effective interaction with the target site.

In comparison to other aliphatic groups, straight-chain alkyl groups of similar carbon number may exhibit different activities. For instance, replacement of the sec-butyl group with an n-butyl group can alter the binding orientation and affinity. Aromatic substituents on the nitrogen, such as a phenyl or substituted phenyl group, introduce different electronic and steric properties, which can drastically change the mode of action or target specificity. While some N-aryl-N'-(3,4-dichlorophenyl)ureas exhibit high herbicidal activity, they may also display different selectivity profiles compared to their N-aliphatic counterparts.

Table 1: Comparative Activity of N-Substituted N'-(3,4-dichlorophenyl)urea Analogs

N-SubstituentRelative Herbicidal ActivityKey Observations
MethylModerateLower lipophilicity compared to larger alkyl groups.
EthylModerate to HighIncreased lipophilicity leads to better membrane penetration.
n-PropylHighOptimal balance of size and lipophilicity for many weed species.
IsopropylHighBranching can enhance binding affinity.
sec-Butyl High Often exhibits strong herbicidal activity due to its specific steric profile.
tert-ButylModerate to HighIncreased steric bulk can sometimes hinder optimal binding.
PhenylVariableActivity is highly dependent on other substitutions on the phenyl ring.

Note: The relative activities are generalized from structure-activity relationship studies of phenylurea herbicides and may vary depending on the specific weed species and experimental conditions.

Role of the 3,4-Dichlorophenyl Moiety in Molecular Recognition and Activity

The 3,4-dichlorophenyl group is a cornerstone of the molecular structure of many potent phenylurea herbicides, playing a crucial role in their interaction with the target site, primarily the D1 protein in Photosystem II (PSII) of plants. researchgate.net This moiety is essential for the high-affinity binding that leads to the inhibition of photosynthetic electron transport. nih.govnih.gov

Within the D1 protein binding pocket, the 3,4-dichlorophenyl moiety engages in specific non-covalent interactions, such as van der Waals forces and hydrophobic interactions, with amino acid residues. nih.gov These interactions anchor the inhibitor in the correct orientation to disrupt the binding of plastoquinone (B1678516) (QB), the native substrate. The precise fit of the 3,4-dichlorophenyl group into this hydrophobic pocket is a key determinant of the herbicide's inhibitory potency. nih.gov Studies have shown that alterations to the substitution pattern on the phenyl ring, such as changing the position or number of chlorine atoms, can significantly reduce or abolish herbicidal activity, underscoring the critical nature of the 3,4-dichlorophenyl moiety for molecular recognition and efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity or environmental fate. ecetoc.orgnih.gov For phenylurea herbicides like this compound, QSAR models have been developed to predict their herbicidal potency and their persistence, mobility, and potential for bioaccumulation in the environment. nih.gov

To predict biological activity, QSAR models for phenylurea herbicides typically use a range of molecular descriptors. These can include:

Hydrophobicity parameters (e.g., logP): These describe the tendency of the molecule to partition into fatty environments, which is crucial for membrane transport.

Electronic parameters (e.g., Hammett constants, atomic charges): These quantify the electronic effects of substituents, which influence binding interactions.

Steric parameters (e.g., Taft parameters, molecular volume): These describe the size and shape of the molecule, which are critical for fitting into the binding site. nih.gov

Topological indices: These numerical descriptors capture information about the connectivity and branching of the molecule. nih.gov

By establishing a mathematical relationship between these descriptors and the observed herbicidal activity of a series of related compounds, QSAR models can be used to predict the activity of novel, unsynthesized derivatives. nih.gov

Similarly, QSAR models are employed to assess the environmental fate of these herbicides. ecetoc.orgnih.gov Descriptors related to water solubility, vapor pressure, and octanol-water partition coefficient are used to predict how the compound will distribute in different environmental compartments (soil, water, air). Models can also predict the likelihood of degradation (biodegradation, hydrolysis, photolysis) and the potential for the compound to be taken up by organisms. These predictive models are invaluable for conducting environmental risk assessments and for designing new herbicides with more favorable environmental profiles. nih.gov

Table 2: Key Descriptors in QSAR Models for Phenylurea Herbicides

Descriptor TypeExample DescriptorPredicted PropertyRelevance
HydrophobicitylogPActivity, BioaccumulationInfluences membrane permeability and partitioning in organisms.
ElectronicDipole MomentActivityAffects binding affinity to the target protein.
StericMolecular VolumeActivityDetermines the fit of the molecule in the binding pocket.
ThermodynamicEnthalpy of FormationStabilityRelates to the compound's persistence in the environment.
TopologicalWiener IndexVariousCaptures information about molecular branching and size.

Rational Design Principles for Novel Urea Derivatives

The insights gained from Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies provide a solid foundation for the rational design of novel urea derivatives with improved properties. nih.gov The goal is to create new molecules that exhibit high herbicidal efficacy, enhanced crop selectivity, and a more favorable environmental profile.

Key principles in the rational design of new urea-based herbicides include:

Optimization of the N-Alkyl Substituent: Fine-tuning the size, shape, and lipophilicity of the N-alkyl group can lead to improved binding affinity and selectivity. This involves exploring a variety of branched and cyclic aliphatic groups to identify the optimal steric and hydrophobic characteristics.

Modification of the Phenyl Ring Substitution: While the 3,4-dichloro pattern is highly effective, there is potential for improvement by exploring other halogen combinations or the introduction of different electron-withdrawing groups. The aim is to enhance binding to the target site while potentially increasing the rate of environmental degradation to reduce persistence.

Introduction of Bioisosteres: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to compounds with improved characteristics. For example, replacing a chlorine atom with a trifluoromethyl group can alter the electronic properties and metabolic stability of the molecule.

Scaffold Hopping: This involves replacing the core urea structure with a different chemical scaffold that maintains the essential pharmacophoric features required for activity. This can lead to the discovery of novel chemical classes of herbicides with different intellectual property landscapes.

Pro-herbicide Strategies: Designing the molecule as an inactive precursor (pro-herbicide) that is converted to the active form within the target plant can improve selectivity and reduce non-target effects.

By applying these principles, chemists can systematically design and synthesize new generations of urea derivatives that are more effective and safer than their predecessors. The iterative process of design, synthesis, and testing, guided by computational models and a deep understanding of SAR, is crucial for the continued development of innovative weed management solutions.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating N-(sec-butyl)-N'-(3,4-dichlorophenyl)urea from complex mixtures, enabling its accurate identification and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer viable, albeit different, approaches.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is the most common and direct method for the analysis of phenylurea compounds, as it avoids the thermal degradation issues associated with GC. researchgate.net Reversed-phase HPLC is the technique of choice.

Separation and Detection: Separation is typically achieved on a C18 reversed-phase column. acs.orgnih.gov A gradient elution using a mobile phase consisting of acetonitrile (B52724) and water is frequently employed to resolve the target analyte from other components. acs.orgacs.org Detection is most commonly performed using a Diode Array Detector (DAD) or a UV detector, as phenylurea compounds exhibit characteristic ultraviolet absorbance maxima, generally around 245-254 nm. acs.orgtandfonline.com

For enhanced sensitivity and selectivity, especially at trace levels, post-column derivatization techniques can be used. One such method involves post-column photolysis, which breaks down the phenylurea to form an amine. This product is then reacted with agents like o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to create a highly fluorescent isoindole derivative, which can be measured with a fluorescence detector. acs.orgoup.com

Table 1: Typical HPLC Parameters for Phenylurea Analysis

ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) acs.org
Mobile PhaseAcetonitrile/Water (gradient elution) nih.govacs.org
Flow Rate1.0 - 1.5 mL/min acs.org
DetectorUV/Diode Array Detector (DAD) at ~245-254 nm acs.orgtandfonline.com
Alternative DetectionFluorescence with post-column photolysis and derivatization (OPA) oup.com

Gas Chromatography (GC) Considerations and Derivatization Strategies for Thermally Unstable Compounds

Direct analysis of phenylurea herbicides like this compound by GC is challenging. These compounds are thermally labile and can decompose in the hot GC inlet, typically breaking down into their corresponding isocyanate and aniline (B41778) derivatives. researchgate.netresearchgate.net This degradation leads to poor reproducibility and inaccurate quantification of the parent compound. researchgate.net

To overcome this, derivatization is necessary to create a more volatile and thermally stable product. researchgate.netlibretexts.org Alkylation reactions, which target the reactive -NH group of the urea (B33335) linkage, are a common strategy. researchgate.net For instance, using reagents like iodoethane (B44018) with sodium hydride can yield thermostable products suitable for GC analysis. researchgate.net This approach not only prevents thermal degradation but can also improve chromatographic peak shape and detector sensitivity. jfda-online.com Following derivatization, the analysis is typically performed using a GC system coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

UV Spectroscopy: As mentioned, the dichlorophenylurea chromophore provides strong UV absorbance. Based on data for structurally similar compounds like Diuron (B1670789), this compound is expected to have absorbance maxima around 210 nm and 250 nm. acs.org This property is the basis for its quantification using HPLC-UV/DAD.

Infrared (IR) Spectroscopy: The IR spectrum would provide confirmation of key functional groups. Characteristic absorption bands for the urea moiety include N-H stretching vibrations (typically a twin peak in the 3200-3600 cm⁻¹ region), a strong C=O (carbonyl) stretching vibration around 1700 cm⁻¹, and C-N stretching vibrations near 1450 cm⁻¹. docbrown.inforesearchgate.net The presence of bands indicating an aromatic ring and C-H stretches from the sec-butyl group would also be expected. The unique combination of these absorptions in the fingerprint region (~1500 to 400 cm⁻¹) provides a unique identifier for the molecule. docbrown.info

Mass Spectrometry Techniques for Metabolite Profiling and Trace Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound. It offers high sensitivity and specificity, making it ideal for trace analysis and identifying metabolites in complex biological and environmental samples. nih.gov

Electrospray ionization (ESI) is the preferred ionization technique for phenylureas, and it can be operated in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. nih.govacs.org Tandem mass spectrometry (MS/MS) is used for structural confirmation and quantification. Collision-induced dissociation (CID) of the precursor ion of this compound would be expected to produce characteristic fragment ions. Based on the fragmentation of related compounds like Diuron, key cleavages would likely occur at the urea bonds. researchgate.netmassbank.eu Expected fragmentation pathways would involve the loss of the sec-butyl group and cleavage to form the 3,4-dichlorophenylisocyanate ion.

LC-MS/MS is the definitive technique for metabolite profiling. researchgate.net The degradation of phenylureas often involves N-dealkylation and hydroxylation of the aromatic ring. nih.gov Therefore, analysis of samples would search for potential metabolites such as N-(3,4-dichlorophenyl)urea (DCPU) and hydroxylated derivatives of the parent compound.

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value/FragmentBasis of Prediction
Molecular FormulaC₁₁H₁₄Cl₂N₂OStructure
Monoisotopic Mass260.0483 DaStructure
[M+H]⁺ Ion (ESI+)m/z 261.0556Protonation
[M-H]⁻ Ion (ESI-)m/z 259.0410Deprotonation
Major Predicted Fragment Ion[C₇H₃Cl₂NO]⁺ (3,4-dichlorophenylisocyanate)Fragmentation of similar phenylureas researchgate.netmassbank.eu

Sample Preparation and Extraction Protocols for Complex Environmental Matrices

Effective sample preparation is critical for removing interferences and concentrating the analyte from complex matrices like soil and water before instrumental analysis. Solid-Phase Extraction (SPE) is the most widely adopted technique for phenylurea herbicides. nih.govacs.org

For aqueous samples, the procedure typically involves passing the water sample through an SPE cartridge packed with a nonpolar sorbent, such as C18 or a graphitized carbon material like Carbopack B. researchgate.netacs.org The phenylurea compound is retained on the sorbent while more polar impurities are washed away. The analyte is then eluted from the cartridge using a small volume of an organic solvent, such as methanol (B129727) or acetonitrile. acs.org This process not only cleans up the sample but also provides significant enrichment, allowing for the detection of the compound at very low concentrations (ng/L levels). nih.gov

For soil samples, an initial solvent extraction using methanol or acetonitrile is performed to move the analyte from the soil particles into a liquid phase. nih.govnih.gov The resulting extract can then be further cleaned up and concentrated using the same SPE procedures as for water samples.

Derivatives and Analogues of N Sec Butyl N 3,4 Dichlorophenyl Urea: Synthesis and Evaluation

Systematic Modification of the sec-Butyl Chain and Dichlorophenyl Moiety

The biological activity of phenylurea compounds is intrinsically linked to the nature of the substituents on both the nitrogen atoms and the phenyl ring. Systematic modifications of the sec-butyl group and the 3,4-dichlorophenyl moiety of the title compound are key strategies in structure-activity relationship (SAR) studies to develop derivatives with optimized properties. nih.gov

Modification of the sec-Butyl Chain: The N-alkyl substituent plays a crucial role in the interaction of phenylurea compounds with their biological targets. Modifications to the sec-butyl group can influence factors such as lipophilicity, steric hindrance, and metabolic stability.

Chain Isomerism and Homologation: Investigating isomers of the butyl group (iso-butyl, n-butyl, tert-butyl) can reveal the optimal steric and electronic requirements for activity. Extending the alkyl chain (e.g., to pentyl or hexyl) or shortening it (e.g., to propyl or ethyl) allows for the fine-tuning of lipophilicity, which governs the compound's movement across biological membranes.

Introduction of Unsaturation: Replacing the sec-butyl group with unsaturated moieties like butenyl or butynyl can introduce conformational rigidity and additional interaction points.

Cyclization: Incorporating cyclic structures, such as cyclobutyl or cyclopentyl groups, can enhance metabolic stability and lock the molecule into a specific conformation, which may be more favorable for binding to a target protein.

Functionalization: Introducing functional groups like hydroxyl or ether linkages onto the alkyl chain can alter polarity and solubility, potentially leading to new biological activities or modified toxicological profiles.

Modification of the Dichlorophenyl Moiety: The substitution pattern on the phenyl ring is a critical determinant of activity in phenylurea herbicides, which often act by inhibiting photosynthesis. epa.gov

Chlorine Substitution Pattern: Altering the position of the chlorine atoms on the phenyl ring (e.g., to 2,4-dichloro, 3,5-dichloro nih.gov, or 2,5-dichloro nih.gov) can significantly impact herbicidal efficacy and spectrum. The electronic and steric properties conferred by the specific substitution pattern are vital for the molecule's fit within the QB binding niche of the D1 protein in photosystem II.

Halogen Substitution: Replacing one or both chlorine atoms with other halogens (fluorine, bromine, iodine) can modify the electronic nature and lipophilicity of the aromatic ring, influencing both biological activity and environmental degradation pathways.

Non-Halogen Substituents: Introducing other functional groups such as trifluoromethyl (CF3), methyl (CH3), or nitro (NO2) groups can drastically alter the compound's properties, potentially leading to different modes of action or selective activities. nih.gov

Ring Variation: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, pyrimidinyl, or thiazolyl) represents a more profound modification that could lead to compounds with entirely different biological targets and applications, such as anticancer or antimicrobial agents. researchgate.netmdpi.com

Synthesis and Bioactivity Profiling of Urea (B33335) Linkage Modifications

The urea functional group (-NH-C(O)-NH-) is a key structural feature, acting as a hydrogen bond donor and acceptor, which facilitates binding to biological targets. mdpi.com Modifying this linkage by replacing the oxygen atom with sulfur (thiourea) or by incorporating a sulfonyl group (sulfonylurea) can lead to derivatives with distinct chemical properties and biological activities.

Synthesis of Urea and Thiourea (B124793) Derivatives: The standard synthesis of unsymmetrical ureas involves the reaction of an amine with an isocyanate. For N-(sec-butyl)-N'-(3,4-dichlorophenyl)urea, this would typically involve reacting sec-butylamine (B1681703) with 3,4-dichlorophenyl isocyanate. The synthesis of the corresponding thiourea analogue follows a similar pathway, substituting the isocyanate with 3,4-dichlorophenyl isothiocyanate. This reaction produces N-(sec-butyl)-N'-(3,4-dichlorophenyl)thiourea. These reactions are generally straightforward, providing a versatile route to a wide range of derivatives. mdpi.comitmedicalteam.pl

Synthesis of Sulfonylurea Derivatives: Sulfonylureas are synthesized by reacting a sulfonamide with an isocyanate or by reacting a sulfonyl isocyanate with an amine. For example, a derivative could be prepared by reacting a substituted benzenesulfonamide (B165840) with sec-butyl isocyanate. These compounds often exhibit different biological activities compared to their urea counterparts, such as potent enzyme inhibition. nih.gov

Bioactivity Profiling: Modifying the urea linkage can significantly alter the biological profile of the resulting compound.

Thiourea Derivatives: These analogues have demonstrated a broad spectrum of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. mdpi.com For instance, 1,3-bis(3,4-dichlorophenyl) thiourea has shown strong antioxidant activity. mdpi.com

Sulfonylurea Derivatives: This class of compounds is well-known in medicinal chemistry and agrochemistry. They have been investigated as inhibitors of enzymes like acetylcholinesterase and α-amylase, and also as potential anticancer agents. nih.gov

The bioactivity of these modified derivatives would be evaluated through a battery of assays to determine their potential applications, moving beyond the traditional herbicidal role of phenylureas.

Characterization of Novel Derivatives in Non-Human Biological Assays

The evaluation of novel derivatives of this compound involves a series of in vitro and in vivo non-human biological assays to determine their activity spectrum and potency. Based on the activities reported for analogous structures, these assays would typically screen for herbicidal, anticancer, and antimicrobial effects.

Herbicidal Activity Assays: As analogues of phenylurea herbicides like Diuron (B1670789), a primary test would be the inhibition of photosynthesis. epa.gov This is commonly measured using the Hill reaction assay, which quantifies the ability of a compound to block electron transport in isolated chloroplasts. Further testing on whole organisms would involve pre- and post-emergence herbicidal activity screens against various weed and crop species to determine efficacy and selectivity.

Anticancer Activity Assays: Diaryl urea derivatives have shown significant potential as anticancer agents. nih.gov Novel derivatives would be screened against a panel of human cancer cell lines, such as glioblastoma (U-87 MG), neuroblastoma (SH-SY5Y), melanoma (A-375), and breast carcinoma (MDA-MB-231). mdpi.com Cytotoxicity is typically quantified using an MTT assay to determine the IC50 value, which is the concentration required to inhibit cell growth by 50%. For example, the diaryl urea compound 6a showed potent activity against the A549 lung cancer cell line with an IC50 of 2.566 µM. nih.gov

Antimicrobial Activity Assays: Substituted 3,4-dichlorophenyl-ureas have also been reported to possess antimycobacterial properties. Novel derivatives could be tested for their ability to inhibit the growth of bacteria, such as Mycobacterium tuberculosis, or fungi. nih.gov

The table below summarizes representative biological activities of analogous urea and thiourea compounds, providing a benchmark for the evaluation of new derivatives.

Table 1: Biological Activity of Representative Urea and Thiourea Analogues

Compound/Analogue ClassAssayTarget Organism/Cell LineObserved Activity (IC50/Effect)
Diaryl Urea (Compound 6a)Antiproliferative (MTT)A549 (Lung Cancer)IC50 = 2.566 µM nih.gov
Diaryl Urea (Compound 6a)Antiproliferative (MTT)HT-29 (Colon Cancer)IC50 = 15.28 µM nih.gov
1,3-bis(3,5-dichlorophenyl)ureaAntiproliferativeMelanoma CellsInhibition of clonogenic potential nih.gov
3,4-dichlorophenyl-ureasAntimycobacterialMycobacterium tuberculosis80-89% growth inhibition at 6.25 µM nih.gov
1,3-bis(3,4-dichlorophenyl) thioureaAntioxidant (DPPH)-IC50 = 45 µg/mL mdpi.com
1,3-bis(3,4-dichlorophenyl) thioureaAntioxidant (ABTS)-IC50 = 52 µg/mL mdpi.com

Comparative Environmental Fate and Ecotoxicological Profiling of Derivatives (non-human)

The environmental impact of phenylurea compounds is a significant concern due to their potential for persistence and toxicity to non-target organisms. bohrium.com The environmental fate of any new derivative of this compound would be rigorously compared to established compounds like Diuron.

Environmental Fate and Degradation: Phenylurea herbicides can be persistent in soil and water. nih.gov Their degradation occurs through biotic and abiotic processes. The primary route of microbial degradation for N,N-dialkyl phenylureas like Diuron is sequential N-demethylation, followed by hydrolysis of the urea bridge to form 3,4-dichloroaniline (B118046) (3,4-DCA). nih.govoup.com

For this compound, the expected degradation pathway would involve:

N-dealkylation: Removal of the sec-butyl group to form N-(3,4-dichlorophenyl)urea (DCPU). epa.gov

Hydrolysis: Cleavage of the urea bond in DCPU to yield the terminal and more toxic metabolite, 3,4-dichloroaniline (3,4-DCA). nih.govnih.gov

Both DCPU and 3,4-DCA are metabolites of concern as they can be more persistent and toxic than the parent compound. nih.govoup.com Studies on novel derivatives would focus on measuring their rates of degradation and identifying their transformation products in soil and aquatic environments. Modifications to the sec-butyl chain or the phenyl ring could alter these degradation pathways, potentially leading to more rapidly degrading or less toxic compounds.

Ecotoxicological Profiling: The ecotoxicity of phenylurea herbicides and their metabolites is evaluated on a range of non-target aquatic and terrestrial organisms. nih.gov

Aquatic Organisms: These compounds are known to be toxic to aquatic life. Diuron is highly toxic to invertebrates and moderately toxic to fish. orst.edu Its primary mode of action in algae and aquatic plants is the inhibition of photosynthesis, making these organisms particularly sensitive. epa.gov Toxicity is typically assessed by determining the concentration that is lethal to 50% of a test population (LC50) or the concentration that causes a 50% inhibition of growth or another endpoint (EC50).

Terrestrial Organisms: Diuron is considered slightly toxic to birds and mammals. orst.edu

The table below presents ecotoxicological data for the related herbicide Diuron, which serves as a reference for assessing the potential environmental risk of new derivatives.

Table 2: Ecotoxicological Profile of Diuron

Organism TypeSpeciesEndpoint (Duration)Value (mg/L or ppm)Toxicity Class
FishRainbow TroutLC50 (96-hour)3.5 mg/L orst.eduModerately Toxic
Aquatic InvertebrateDaphnia magnaLC50 (48-hour)1.4 mg/LHighly Toxic
Aquatic PlantScenedesmus obliquusEC50 (growth inhibition)0.022 mg/LVery Highly Toxic
BirdBobwhite QuailDietary LC50 (8-day)1730 ppm orst.eduSlightly Toxic
BirdMallard DuckDietary LC50 (8-day)>5000 ppm orst.eduPractically Non-toxic

A comparative analysis of new derivatives against these benchmarks is essential for identifying candidates with a more favorable environmental and toxicological profile.

Agrochemical Research and Non Target Organism Ecotoxicology

Efficacy as a Herbicide in Agricultural and Non-Crop Settings

N-(sec-butyl)-N'-(3,4-dichlorophenyl)urea is a member of the phenylurea class of herbicides. The herbicidal activity of phenylureas is primarily based on their ability to inhibit photosynthesis in susceptible plant species. researchgate.netmdpi.com This mode of action involves the disruption of the electron transport chain in Photosystem II (PSII), a critical component of the photosynthetic apparatus within plant chloroplasts. researchgate.net

Specifically, phenylurea herbicides bind to the D1 protein of the PSII complex. This binding blocks the plastoquinone (B1678516) binding site, which is essential for the transfer of electrons. researchgate.net The interruption of this electron flow halts the production of ATP and NADPH, the energy-carrying molecules necessary for carbon dioxide fixation and subsequent sugar synthesis. This ultimately leads to the starvation and death of the plant.

The general efficacy of phenylurea herbicides extends to both agricultural and non-crop environments for the control of a variety of broadleaf and grassy weeds. nih.gov

Impact on Non-Target Flora and Fauna in Terrestrial and Aquatic Ecosystems

The introduction of any herbicide into the environment raises concerns about its potential impact on organisms that are not the intended targets. The ecotoxicological effects of this compound are not well-documented in publicly available scientific literature. However, by examining data for structurally similar and more extensively studied phenylurea herbicides, such as Diuron (B1670789) and Linuron (B1675549), we can infer potential risks.

Effects on Aquatic Organisms (e.g., daphnids)

Studies on other phenylurea herbicides indicate a range of acute toxicity values for aquatic invertebrates. For example, while specific LC50 (the concentration lethal to 50% of a test population) values for this compound are not found, research on similar compounds highlights the potential for adverse effects. nih.gov

Table 1: Acute Toxicity of a Related Phenylurea Herbicide (Diuron) to Aquatic Organisms

OrganismEndpointValue (mg/L)
Fish (various species)96-hour LC50>1

Note: This table presents data for Diuron as a proxy due to the lack of specific data for this compound. The actual toxicity may vary.

Effects on Soil Microorganisms and Invertebrates

The impact of this compound on soil microorganisms and invertebrates has not been specifically detailed in available research. However, studies on the broader class of phenylurea herbicides indicate that long-term application can lead to significant changes in soil microbial communities. nih.govnih.govugent.beresearchgate.net

Research has shown that the structure and metabolic potential of soil microbial communities can be altered by the presence of phenylurea herbicides. nih.govnih.govugent.beresearchgate.net Some studies have observed a decrease in bacterial diversity in soils treated with these herbicides. nih.govugent.be The functional abilities of the microbial communities, such as their capacity to utilize different carbon sources, can also be affected. nih.govugent.be

The rate of degradation of phenylurea herbicides in soil is influenced by microbial activity. nih.govugent.be While some soil microbial communities can adapt to degrade these herbicides over time, the initial application can cause shifts in the microbial population. nih.govugent.be

Bioaccumulation Potential in Environmental Food Webs (non-human)

There is a lack of specific data on the bioaccumulation potential of this compound in environmental food webs. Bioaccumulation refers to the process by which a substance is absorbed by an organism at a rate greater than its rate of loss. For phenylurea herbicides, their potential to bioaccumulate is often inferred from their octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity (tendency to dissolve in fats, oils, and lipids).

Environmental Risk Assessment Frameworks for Urea (B33335) Herbicides

The environmental risk assessment for urea herbicides, including this compound, follows a structured framework established by regulatory agencies. This framework is designed to evaluate the potential adverse effects on the environment from the use of a pesticide. The assessment process typically involves several key steps:

Hazard Identification: This step involves identifying the potential adverse effects a substance can have on non-target organisms and the environment. For urea herbicides, this would include their toxicity to aquatic and terrestrial organisms and their potential for persistence in soil and water.

Dose-Response Assessment: This step quantifies the relationship between the dose of the herbicide and the magnitude of the adverse effect. This is where toxicological endpoints like the LC50 for aquatic organisms are determined.

Exposure Assessment: This involves estimating the concentration of the herbicide that non-target organisms are likely to be exposed to in the environment. This considers factors like application rates, environmental fate (degradation, mobility), and the presence of the herbicide in different environmental compartments (soil, water).

Regulatory bodies in various regions have established detailed guidance documents that outline the specific data requirements and methodologies for conducting these environmental risk assessments for pesticides.

Emerging Research Directions and Future Perspectives

Integration of Omics Technologies in Mechanistic Studies (e.g., proteomics, metabolomics in non-human systems)

The advent of "omics" technologies, such as proteomics and metabolomics, is revolutionizing our understanding of how herbicides like N-(sec-butyl)-N'-(3,4-dichlorophenyl)urea interact with biological systems beyond their primary target. These high-throughput techniques allow for a global analysis of proteins and metabolites within an organism, providing a comprehensive snapshot of the cellular response to chemical exposure.

In non-human systems, particularly in plants and soil microorganisms, proteomics is being employed to identify changes in protein expression profiles following herbicide application. For instance, studies on other substituted urea (B33335) herbicides have revealed alterations in proteins related to photosynthesis, oxidative stress responses, and detoxification pathways. ncwss.orgacademicjournals.org Techniques like two-dimensional gel electrophoresis coupled with mass spectrometry enable the identification of specific proteins that are either upregulated or downregulated in response to the chemical stressor. ncwss.org This can help elucidate secondary modes of action and resistance mechanisms. For example, research on other herbicides has shown the induction of proteins like glutathione (B108866) S-transferases (GSTs), which are involved in the detoxification of foreign compounds. ncwss.org

Interactive Table: Examples of Omics Technologies in Herbicide Research

Omics Technology Application in Herbicide Research Potential Insights for this compound
Proteomics Identification of differentially expressed proteins in plants and microorganisms exposed to herbicides. ncwss.orgacademicjournals.org Elucidation of secondary targets, stress response pathways, and detoxification mechanisms. ncwss.org
Metabolomics Analysis of changes in metabolite profiles in response to herbicide treatment. nih.gov Understanding of metabolic disruptions, sublethal effects on non-target organisms, and biomarker discovery.

| Transcriptomics | Study of gene expression changes at the RNA level to identify genes involved in herbicide tolerance. nih.gov | Identification of genes and regulatory networks responsible for resistance or sensitivity. |

Development of Advanced Remediation Technologies for Environmental Contamination

The presence of herbicide residues in soil and water is a significant environmental concern. Consequently, a key area of research is the development of effective and sustainable remediation technologies to remove this compound and its metabolites from the environment.

Advanced Oxidation Processes (AOPs) are a promising set of technologies for the degradation of persistent organic pollutants. mdpi.com AOPs utilize highly reactive species, such as hydroxyl radicals, to break down complex organic molecules into simpler, less toxic compounds. mdpi.com Various AOPs, including ozonation, UV photolysis, Fenton and photo-Fenton processes, and heterogeneous photocatalysis using materials like titanium dioxide (TiO2), have been investigated for the degradation of other phenylurea herbicides like diuron (B1670789) and monuron. nih.govtandfonline.com These studies have shown that the efficiency of degradation can be influenced by factors such as the chemical structure of the herbicide and the specific AOP employed. nih.govtandfonline.com Combining different AOPs, such as UV/ozone or UV/H2O2, can often lead to enhanced degradation rates. mdpi.com

Bioremediation, which harnesses the metabolic capabilities of microorganisms to break down contaminants, offers a more environmentally friendly and cost-effective approach. nih.gov Research has focused on isolating and characterizing microbial strains, including bacteria and fungi, that can degrade substituted urea herbicides. nih.govresearchgate.net The degradation pathways often involve initial N-demethylation or N-dealkylation followed by hydrolysis of the urea bond to form corresponding anilines, such as 3,4-dichloroaniline (B118046) in the case of diuron. nih.gov Future research will likely focus on optimizing bioremediation strategies through techniques like bioaugmentation (introducing specific microbes to a contaminated site) and biostimulation (enhancing the activity of indigenous microbial populations). The use of biobeds, biofilms, and other bioreactor configurations is also being explored to improve the efficiency of pesticide degradation. researchgate.net

Predictive Modeling for Environmental Behavior and Biological Interactions

Predictive modeling plays a crucial role in assessing the potential environmental fate and biological activity of chemicals like this compound before they are widely used. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or environmental properties. ukim.mk

QSAR models have been developed for various classes of herbicides, including sulfonylureas and other substituted ureas, to predict properties such as herbicidal activity, toxicity, and physicochemical characteristics like pKa. ukim.mkresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's structure, to build statistical relationships. For this compound, QSAR modeling could be used to predict its binding affinity to target enzymes, its potential for bioaccumulation, and its mobility in different soil types. This information is invaluable for environmental risk assessment and for designing new, more effective, and environmentally benign herbicides. nih.gov

Furthermore, predictive models can be used to simulate the environmental behavior of the herbicide, including its transport, transformation, and persistence in soil and water. These models incorporate factors such as soil composition, climate data, and the chemical's properties to forecast its distribution and concentration in different environmental compartments. Such predictions can help in developing best management practices to minimize off-target movement and environmental contamination.

Sustainable Synthesis and Application Strategies for Substituted Ureas

In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable methods for the synthesis and application of agrochemicals, including substituted ureas.

Traditional methods for synthesizing ureas often involve the use of hazardous reagents like phosgene (B1210022) or isocyanates. researchgate.netnih.gov Modern research is focused on developing safer and more environmentally friendly synthetic routes. This includes the use of alternative, less toxic reagents and the exploration of catalytic methods that are more efficient and generate less waste. researchgate.netnih.govnih.gov For example, the use of carbon dioxide as a C1 source in place of phosgene derivatives is a promising green alternative. nih.gov The development of solvent-free reaction conditions or the use of greener solvents, such as water or bio-based solvents, is another key area of research. rsc.orgrsc.org

Interactive Table: Sustainable Approaches for Substituted Ureas

Approach Description Potential Benefits
Green Synthesis Utilizing safer reagents, catalytic methods, and environmentally friendly solvents. researchgate.netnih.govnih.govrsc.orgrsc.org Reduced environmental pollution, increased safety, and resource efficiency.
Precision Application Using technologies like GPS and sensors for targeted herbicide application. researchgate.net Lower herbicide usage, reduced costs for farmers, and minimized environmental impact.
Novel Formulations Developing controlled-release formulations like nano-encapsulations. researchgate.net Improved efficacy, reduced application rates, and lower risk of off-target effects.

| Integrated Pest Management (IPM) | Combining chemical control with biological and cultural weed management strategies. farmonaut.com | Reduced reliance on herbicides, prevention of resistance, and enhanced ecosystem health. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(sec-butyl)-N'-(3,4-dichlorophenyl)urea, and how can reaction parameters be systematically optimized?

  • Methodological Answer : The synthesis of urea derivatives typically involves coupling amines with isocyanates or carbamoyl chlorides. For this compound, key parameters include solvent polarity (e.g., DMF or THF), temperature control (40–80°C), and catalyst selection (e.g., triethylamine for acid scavenging). Reaction progress can be monitored via TLC or HPLC. Optimization may employ factorial design to evaluate interactions between variables (e.g., solvent, temperature, molar ratios) .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the sec-butyl group (e.g., δ 0.8–1.5 ppm for methyl/methylene protons) and dichlorophenyl aromatic signals (δ 7.0–7.5 ppm) .
  • FT-IR : Identify urea carbonyl stretching (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₃Cl₂N₂O: 283.03 g/mol) .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence experimental design?

  • Methodological Answer : Insolubility in water necessitates organic solvents (e.g., DMSO for biological assays). Stability studies under varying pH (2–10) and temperatures (25–60°C) should be conducted via HPLC to identify degradation products. Preferential degradation in acidic conditions may indicate hydrolysis of the urea moiety .

Advanced Research Questions

Q. How can computational methods streamline the synthesis and mechanistic analysis of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) can predict reaction pathways and transition states. Tools like ICReDD integrate computational reaction path searches with experimental validation, reducing trial-and-error approaches. For example, simulating nucleophilic attack of sec-butylamine on 3,4-dichlorophenyl isocyanate can optimize regioselectivity .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, discrepancies in IC₅₀ values may arise from assay-specific parameters (e.g., membrane permeability in cell-based assays). Normalize data using internal controls and apply statistical models (ANOVA) to identify outliers .

Q. How can reaction thermodynamics inform the design of scalable synthesis protocols?

  • Methodological Answer : Thermochemical data (ΔH, ΔG) for urea bond formation can be derived from calorimetry or computational modeling. For exothermic reactions, continuous flow reactors improve heat dissipation and scalability. Batch processes may require cooling systems to maintain yields >90% .

Q. What advanced structural analysis techniques elucidate molecular interactions in solid-state or solution-phase studies?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., urea N-H···O interactions) .
  • NMR Relaxation Studies : Probe molecular dynamics in solution (e.g., rotational correlation times for the sec-butyl group) .
  • DSC/TGA : Assess thermal stability and phase transitions .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced specificity?

  • Methodological Answer : Systematically vary substituents (e.g., alkyl chain length, halogen positioning) and correlate with bioactivity. For example, replacing sec-butyl with cyclooctyl (as in N-(4-chlorophenyl)-N'-cyclooctylurea) may alter lipophilicity and target binding . Use molecular docking to prioritize synthetic targets .

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